(1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenyl ethane derivatives. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with an ethane-1,2-diamine moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could be:
Bromination and Fluorination: Starting with a phenyl ethane derivative, selective bromination and fluorination can be achieved using reagents like bromine (Br2) and a fluorinating agent such as Selectfluor.
Formation of Ethane-1,2-diamine Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming corresponding imines or amides.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of amine derivatives.
Substitution: Formation of azides or thiol-substituted products.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in understanding biological processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
- (1R)-1-(5-Bromo-2-methylphenyl)ethane-1,2-diamine
- (1R)-1-(5-Bromo-2-nitrophenyl)ethane-1,2-diamine
Uniqueness
(1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H10BrFN2 |
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Molecular Weight |
233.08 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
GGKNULBCXWRZNY-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@H](CN)N)F |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CN)N)F |
Origin of Product |
United States |
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